molecular formula C13H20BrNO2 B12223611 (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide

(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide

Cat. No.: B12223611
M. Wt: 302.21 g/mol
InChI Key: KBMARDPLVZNCNA-UHFFFAOYSA-N
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Description

(2-bromo-4,7,7-trimethyl-3-oxobicyclo[221]heptyl)-N,N-dimethylcarboxamide is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-bromo-4,7,7-trimethyl-3-oxobicyclo[221]heptyl)-N,N-dimethylcarboxamide typically involves multiple steps One common approach is the bromination of 4,7,7-trimethyl-3-oxobicyclo[22The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amide formation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted bicyclic compounds, which can be further utilized in different applications .

Scientific Research Applications

(2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can disrupt cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2-bromo-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptyl)-N,N-dimethylcarboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H20BrNO2

Molecular Weight

302.21 g/mol

IUPAC Name

2-bromo-N,N,4,7,7-pentamethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide

InChI

InChI=1S/C13H20BrNO2/c1-11(2)12(3)6-7-13(11,8(14)9(12)16)10(17)15(4)5/h8H,6-7H2,1-5H3

InChI Key

KBMARDPLVZNCNA-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCC1(C(C2=O)Br)C(=O)N(C)C)C)C

solubility

>45.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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